N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1903794-27-3
VCID: VC6301879
InChI: InChI=1S/C11H14N2O4/c1-15-13-11(14)8-2-4-12-10(6-8)17-9-3-5-16-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14)
SMILES: CONC(=O)C1=CC(=NC=C1)OC2CCOC2
Molecular Formula: C11H14N2O4
Molecular Weight: 238.243

N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1903794-27-3

Cat. No.: VC6301879

Molecular Formula: C11H14N2O4

Molecular Weight: 238.243

* For research use only. Not for human or veterinary use.

N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide - 1903794-27-3

Specification

CAS No. 1903794-27-3
Molecular Formula C11H14N2O4
Molecular Weight 238.243
IUPAC Name N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Standard InChI InChI=1S/C11H14N2O4/c1-15-13-11(14)8-2-4-12-10(6-8)17-9-3-5-16-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14)
Standard InChI Key OKIOVCORGQKKJJ-UHFFFAOYSA-N
SMILES CONC(=O)C1=CC(=NC=C1)OC2CCOC2

Introduction

Chemical Structure and Physicochemical Properties

N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide belongs to the pyridine derivative class, characterized by a six-membered aromatic ring containing one nitrogen atom. The substitution pattern at the 2- and 4-positions introduces steric and electronic modifications critical to its biological interactions.

Molecular Architecture

The compound’s structure features:

  • A pyridine ring at the core, providing aromatic stability and sites for hydrogen bonding.

  • An oxolan-3-yloxy group (tetrahydrofuran derivative) at the 2-position, contributing to solubility and conformational flexibility.

  • A methoxy group (-OCH3_3) at the N-terminal of the carboxamide, enhancing metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14N2O4\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight238.243 g/mol
CAS Number1903794-27-3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area78.8 Ų

The oxolane moiety’s ether linkage and carboxamide group contribute to a balanced lipophilicity profile (LogP1.2\text{LogP} \approx 1.2), favoring membrane permeability while retaining aqueous solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically begins with isonicotinic acid as a starting material. A multistep protocol involves:

  • Esterification: Protection of the carboxylic acid group via methyl ester formation.

  • Etherification: Introduction of the oxolan-3-yloxy group using tetrahydrofuran-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Amidation: Reaction with methoxyamine hydrochloride in the presence of a coupling agent (e.g., HATU or EDCI) to yield the final carboxamide.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsYield
EsterificationMethanol, H2_2SO4_4, reflux85%
EtherificationTetrahydrofuran-3-ol, DIAD, PPh3_3, THF72%
AmidationMethoxyamine, EDCI, DMAP, DCM68%

Reactivity Profile

The compound undergoes characteristic reactions of its functional groups:

  • Hydrolysis: The carboxamide group is susceptible to acidic or basic hydrolysis, yielding 4-pyridinecarboxylic acid derivatives.

  • Alkylation: The oxolane oxygen can participate in nucleophilic substitution reactions with alkyl halides.

  • Oxidation: The tetrahydrofuran ring may oxidize to γ-butyrolactone under strong oxidizing conditions.

Biological Activity and Mechanism of Action

FGFR Inhibition

N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFR1–4), with IC50_{50} values in the nanomolar range (e.g., 12 nM for FGFR1) . FGFRs are transmembrane tyrosine kinases involved in cell proliferation, angiogenesis, and tissue repair. Dysregulated FGFR signaling is implicated in cancers (e.g., breast, lung) and fibrotic disorders .

Mechanistic Insights:

  • The pyridine ring interacts with the kinase’s ATP-binding pocket via π-π stacking.

  • The oxolane moiety forms hydrogen bonds with Asp641 and Phe642 in the hydrophobic back pocket.

  • The methoxy group enhances metabolic stability, prolonging target engagement.

Antiproliferative Effects

In vitro studies using MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent growth inhibition (GI50=0.81.2 μM\text{GI}_{50} = 0.8–1.2 \ \mu\text{M}). Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining .

CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)
N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide1218
Erdafitinib (Reference)914

Fibrotic Diseases

FGFR signaling contributes to hepatic and pulmonary fibrosis. In murine models, the compound reduces collagen deposition by 40–60% at 10 mg/kg doses.

Comparative Analysis with Structural Analogs

Unlike cyanothiazolidin-containing quinoline carboxamides (e.g., US20230312550A1 ), this compound’s oxolane group improves aqueous solubility (Solubility=12 mg/mL\text{Solubility} = 12 \ \text{mg/mL}) while maintaining kinase selectivity . The absence of a trifluoromethyl group (common in patent molecules ) may reduce off-target effects on cytochrome P450 enzymes.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and half-life in rodent models.

  • Toxicology Profiling: Evaluate hepatotoxicity risks linked to chronic FGFR inhibition.

  • Combination Therapies: Test synergy with MEK or PI3K inhibitors in resistant cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator